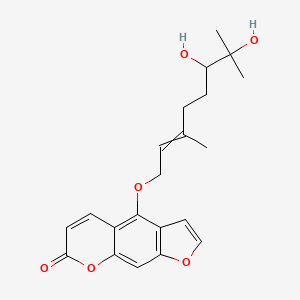

6',7'-dihydroxybergamottin

Description

Contextualization of 6',7'-Dihydroxybergamottin (B27312) within Furanocoumarin Chemistry

This compound (DHB) is a linear furanocoumarin, a derivative of psoralen (B192213), with a dihydroxylated geranyloxy side chain attached to the core structure. wikipedia.orgacs.org It is naturally found in citrus fruits, particularly in grapefruits (Citrus paradisi), pomelos, and sour oranges, present in both the peel and the pulp. wikipedia.orgresearchgate.net DHB is a metabolite of bergamottin (B190657), another significant furanocoumarin. acs.org Its chemical formula is C21H24O6, and it has a molar mass of 372.417 g·mol−1. wikipedia.org

The biosynthesis of furanocoumarins like DHB in plants is a complex process that begins with the phenylpropanoid pathway. nih.govresearchgate.net Phenylalanine is converted through a series of enzymatic reactions to produce umbelliferone, a key precursor. nih.govresearchgate.net Subsequent prenylation reactions, catalyzed by cytochrome P450 enzymes, and the formation of the furan (B31954) ring lead to the diverse array of furanocoumarins observed in nature, including bergamottin and its derivative, this compound. nih.govnih.gov

Significance of Furanocoumarins in Biochemical and Molecular Research

Furanocoumarins have garnered significant attention in biochemical and molecular research primarily due to their ability to interact with and inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4. amegroups.cnnih.gov CYP3A4 is a crucial enzyme in the human liver and small intestine responsible for the metabolism of a vast number of drugs. amegroups.cn By inhibiting this enzyme, furanocoumarins can alter the pharmacokinetics of co-administered drugs, a phenomenon famously known as the "grapefruit juice effect". wikipedia.org This interaction is typically a mechanism-based inhibition, where the furanocoumarin is metabolically activated by the CYP enzyme into a reactive intermediate that irreversibly binds to and inactivates the enzyme. researchgate.netamegroups.cn

Beyond their impact on drug metabolism, furanocoumarins are being investigated for a range of other biological activities. Research has shown their potential in modulating various molecular pathways, including those involved in inflammation and cancer. nih.govnih.gov For instance, some furanocoumarins have demonstrated the ability to regulate signaling pathways such as STAT3, NF-κB, PI3K/AKT, and MAPK, which are critical in cell proliferation and survival. nih.govmdpi.com Their capacity to intercalate with DNA and disrupt replication has also been a subject of study, particularly in the context of developing new therapeutic strategies. researchgate.net

Historical and Contemporary Research Perspectives on this compound

The discovery of this compound is intrinsically linked to the investigation of the "grapefruit juice effect." In 1996, Edwards and colleagues identified DHB as a potent inhibitor of CYP3A4 in grapefruit juice. amegroups.cnresearchgate.net This was a pivotal moment, shifting the focus of research from previously suspected compounds like naringin (B1676962) to furanocoumarins. amegroups.cn Early studies established that DHB acts as a mechanism-based inactivator of CYP3A4, meaning its inhibitory effect persists even after the compound is cleared from the system. amegroups.cnresearchgate.net

Contemporary research continues to explore the nuances of DHB's inhibitory actions. Studies have confirmed that both DHB and its parent compound, bergamottin, contribute to the inhibitory properties of grapefruit juice, with some research suggesting that furanocoumarin dimers may have even stronger effects. amegroups.cnnih.gov The inhibitory potency of DHB has been quantified in various in vitro systems. For instance, the concentration of DHB required to inhibit 50% of 6β-hydroxytestosterone formation (a marker of CYP3A4 activity) was found to be 25 µM in one study. researchgate.net Further research demonstrated that preincubation of microsomes with DHB significantly lowered the concentration needed for 50% inhibition of midazolam α-hydroxylation to 0.31 µM, highlighting its mechanism-based nature. researchgate.net

Modern analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now routinely used to quantify the levels of DHB and other furanocoumarins in citrus products. nih.govnih.gov This allows for a more precise understanding of how variations in furanocoumarin content due to factors like processing and storage might impact their biological effects. nih.gov Current investigations are also delving into the broader biological activities of DHB beyond CYP3A4 inhibition, including its potential role in other cellular processes. nih.govnih.gov

| Property | Value | Source |

| IUPAC Name | 4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | wikipedia.org |

| Chemical Formula | C21H24O6 | wikipedia.org |

| Molar Mass | 372.417 g·mol−1 | wikipedia.org |

| CAS Number | 145414-76-2 | wikipedia.org |

| Natural Sources | Grapefruit, Pomelo, Sour Orange | wikipedia.org |

| Research Finding | Details | Source |

| CYP3A4 Inhibition | Potent mechanism-based inhibitor of cytochrome P450 3A4. | amegroups.cnmedchemexpress.com |

| IC50 (6β-hydroxytestosterone formation) | 25 µM | researchgate.net |

| IC50 (midazolam α-hydroxylation with preincubation) | 0.31 µM | researchgate.net |

| Effect on CYP3A4 Protein | Reduces the concentration of immunoreactive CYP3A4 in Caco-2 cells. | nih.govmedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6,7-dihydroxy-3,7-dimethyloct-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZUPBUEKFXTSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045472 | |

| Record name | 5-[(6′,7′-Dihydroxy-3′,7′-dimethyl-2-octenyl)oxy]psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71339-34-9 | |

| Record name | 4-[(6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71339-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(6′,7′-Dihydroxy-3′,7′-dimethyl-2-octenyl)oxy]psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Botanical Distribution Research

Identification of Primary Plant Sources

Research has identified 6',7'-dihydroxybergamottin (B27312) in several Citrus species. It is a characteristic compound in grapefruits (Citrus paradisi) and pomelos (Citrus maxima), which are considered primary sources. wikipedia.orgplos.org The compound is also found in sour oranges (Citrus aurantium) and Kaffir limes (Citrus hystrix). wikipedia.orgnih.govtandfonline.commedchemexpress.comnih.gov Studies comparing various citrus fruits have confirmed its presence in these species, often alongside its parent compound, bergamottin (B190657). wikipedia.orgnih.gov The distribution of DHB and related furanocoumarins is so distinct that it aligns with the phylogenetic relationships among Citrus species, with ancestral types like pummelos (C. maxima) and their direct descendants, such as grapefruits and sour oranges, being significant producers. plos.org

Table 1: Primary Botanical Sources of this compound

| Plant Species | Common Name | Family | Reference(s) |

|---|---|---|---|

| Citrus paradisi | Grapefruit | Rutaceae | wikipedia.orgplos.orggbif.org |

| Citrus maxima | Pomelo | Rutaceae | wikipedia.orgplos.orgchemondis.com |

| Citrus aurantium | Sour Orange | Rutaceae | wikipedia.orgmedchemexpress.comnih.gov |

Distribution within Plant Tissues and Organs

The concentration of this compound varies significantly across different parts of the citrus fruit. Generally, the peel (flavedo and albedo) contains a much higher concentration of furanocoumarins, including DHB, than the pulp or the juice. wikipedia.orgplos.orgnih.gov This distribution is a common characteristic for many secondary metabolites in Citrus, which are often synthesized and stored in the outer fruit tissues as a defense mechanism.

In a study analyzing different grapefruit juice fractions, the centrifugal retentate (containing a high percentage of fine pulp) showed the highest concentration of DHB at 628 ppm. researchgate.net Another study comparing the flesh and peel of various citrus fruits found that the peel of the 'Sweetie' hybrid (C. maxima x C. paradisi) contained 173.32 μg/g of DHB, a higher amount than found in grapefruit peel (85.27 μg/g). nih.gov In contrast, the juice of grapefruits and sour oranges contained DHB levels of 7.54 μg/mL and 8.08 μg/mL, respectively. nih.gov The compound has been isolated from the fruit peels of Citrus hystrix and Citrus maxima. nih.govtandfonline.com

Table 2: Concentration of this compound in Different Citrus Tissues

| Citrus Species/Product | Tissue/Fraction | Concentration | Reference(s) |

|---|---|---|---|

| Grapefruit (C. paradisi) | Juice | 7.54 μg/mL | nih.gov |

| Grapefruit (C. paradisi) | Crystallized Peel | 7.2 μg/g | nih.gov |

| Grapefruit (C. paradisi) | White Peel | 85.27 μg/g | nih.gov |

| Grapefruit (C. paradisi) | Centrifugal Retentate | 628 ppm (μg/g) | researchgate.net |

| Sour Orange (C. aurantium) | Juice | 8.08 μg/mL | nih.gov |

| 'Sweetie' Hybrid | Peel | 173.32 μg/g | nih.gov |

Influence of Environmental Factors and Post-Harvest Processing on Accumulation

The accumulation of this compound in citrus fruits is not static; it is influenced by a range of pre-harvest environmental conditions and post-harvest handling and processing techniques. researchgate.netnih.gov

Environmental Factors:

Growing Location: The levels of DHB can vary in grapefruits grown in different geographical locations. For instance, 'Flame' grapefruit grown in Florida was found to have high levels of DHB. researchgate.net

Harvest Season: The concentration of DHB in 'Rio Red' and 'Marsh White' grapefruit cultivars was observed to decrease as the harvesting season progressed from November to May. researchgate.net

Post-Harvest Processing:

Storage: Storage conditions and duration can affect DHB levels. In one study, storing 'Rio Red' grapefruits at 9°C for 45 days led to a decrease in DHB levels. researchgate.net Another study using modified atmosphere packaging (MAP) for 'Star Ruby' grapefruits found that after 16 weeks of storage, MAP significantly reduced the DHB level compared to control fruits. researchgate.net

Ethylene Degreening: This common post-harvest treatment, used to improve peel color, can impact phytochemical content. In 'Rio Red' grapefruits, degreened fruits showed lower levels of DHB after 7 days of storage. biocrick.com

Processing: The transformation of raw fruit into products like juice or marmalade significantly alters DHB content. The process of making crystallized grapefruit peel and marmalade was found to cause a considerable outflow of DHB into the broth during the boiling of the raw peel, resulting in a much lower concentration (about 1/30th of raw peel) in the final product. nih.gov The type of container used for juice storage, such as cardboard, cartons, or glass, has also been shown to affect furanocoumarin concentrations. researchgate.net

Chemotaxonomic and Ecological Implications of Furanocoumarin Distribution

The distribution of furanocoumarins, including this compound, has significant implications for both the classification of Citrus species (chemotaxonomy) and their ecological interactions. Furanocoumarins are secondary metabolites that serve as defense compounds for the plant against herbivores and pathogens. plos.org

From a chemotaxonomic perspective, the profile of coumarins and furanocoumarins in citrus plants closely mirrors their phylogeny. plos.orgdntb.gov.ua A comprehensive analysis of 61 Citrus species demonstrated that the presence or absence of specific compounds could be used to group the species into four main categories corresponding to the four ancestral taxa: pummelos (C. maxima), mandarins (C. reticulata), citrons (C. medica), and papedas (C. micrantha). plos.org Pummelos and their direct hybrids, like grapefruit, are characterized as high producers of geranylated furanocoumarins, including bergamottin, epoxybergamottin, and this compound. plos.org In contrast, mandarins are nearly devoid of these compounds. This clear chemical distinction supports the use of furanocoumarin profiles as markers for understanding the genetic origins and hybridization history of different citrus varieties. plos.orgmdpi.com

Ecologically, the production of furanocoumarins is an adaptive strategy. These compounds can be phototoxic, and their presence in the peel, the plant's first line of defense, deters feeding by insects and protects against microbial pathogens. plos.orgnih.gov The specific array of furanocoumarins produced by a particular citrus species reflects its evolutionary history of co-evolving with pests and pathogens in its native environment.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Abscisic acid |

| Bergaptol (B1666848) |

| Bergapten (B1666803) |

| Bergamottin |

| β-carotene |

| Didymin |

| Epoxybergamottin |

| Hesperidin |

| Isoimparatorin |

| Limonin |

| Lycopene |

| Naringin (B1676962) |

| Narirutin |

| Neohesperidin |

| Nomilin |

| Oxypeucedanin (B192039) |

| Oxypeucedanin hydrate |

| Paradisin A |

| Poncirin |

| Psoralen (B192213) |

| Quercetin |

| Sphondin |

| Umbelliferone |

| Xanthotoxin |

Biosynthetic Pathways and Metabolic Engineering Approaches

Elucidation of Precursor Molecules and Enzymatic Transformations

The biosynthesis of 6',7'-dihydroxybergamottin (B27312) begins with the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. This primary metabolite serves as the initial precursor for a wide array of secondary metabolites in plants, including furanocoumarins.

Phenylalanine Pathway to Umbelliferone:

The conversion of L-phenylalanine to the central intermediate, umbelliferone (7-hydroxycoumarin), proceeds through the general phenylpropanoid pathway. This involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). These enzymes sequentially convert L-phenylalanine to cinnamic acid, p-coumaric acid, and p-coumaroyl-CoA. The pathway then diverges towards the formation of coumarins through ortho-hydroxylation of cinnamic acid derivatives, followed by trans/cis isomerization and lactonization to yield umbelliferone.

Prenylation Reactions:

A key step in the formation of furanocoumarins is the prenylation of umbelliferone. This reaction involves the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the coumarin (B35378) backbone. This is followed by cyclization to form the furan (B31954) ring, a characteristic feature of furanocoumarins.

Identification and Characterization of Biosynthetic Enzymes

Several key enzymes, particularly from the cytochrome P450 superfamily, are involved in the later stages of furanocoumarin biosynthesis, including the formation of the furan ring and subsequent modifications.

Cytochrome P450 Enzymes in Furan Ring Formation:

The formation of the furan ring is catalyzed by a specific set of cytochrome P450 enzymes. For instance, psoralen (B192213) synthase, a cytochrome P450 enzyme, is responsible for the conversion of marmesin to psoralen, a key linear furanocoumarin intermediate. In grapefruit (Citrus paradisi), a gene homologous to a psoralen synthase (CYP71A22) has been identified and its downregulation is associated with reduced furanocoumarin levels in a low-furanocoumarin mutant variety. nih.govresearchgate.net

Hydroxylation of Bergamottin (B190657):

The final step in the biosynthesis of this compound involves the dihydroxylation of its immediate precursor, bergamottin. Research on the metabolism of bergamottin by human cytochrome P450 enzymes has shown that P450 3A5 can metabolize bergamottin into this compound. While this observation is from a human metabolic context, it suggests that a similar cytochrome P450-mediated hydroxylation reaction occurs in plants.

| Enzyme | Enzyme Class | Reaction Catalyzed | Substrate | Product |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Lyase | Deamination | L-Phenylalanine | Cinnamic acid |

| Cinnamate 4-hydroxylase (C4H) | Cytochrome P450 | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate:CoA ligase (4CL) | Ligase | CoA ligation | p-Coumaric acid | p-Coumaroyl-CoA |

| Psoralen synthase | Cytochrome P450 | Furan ring formation | Marmesin | Psoralen |

| Bergamottin 6',7'-hydroxylase (putative) | Cytochrome P450 | Dihydroxylation | Bergamottin | This compound |

Genetic Regulation and Transcriptional Control of Biosynthesis

The biosynthesis of furanocoumarins, including this compound, is tightly regulated at the genetic and transcriptional levels. Studies in various plants have revealed the involvement of specific transcription factors in controlling the expression of biosynthetic genes.

In the context of coumarin synthesis, several families of transcription factors, including MYB, bHLH, AP2, and WRKY, are thought to play crucial roles in regulating the expression of the biosynthetic genes. frontiersin.org In citrus, it has been suggested that the biosynthesis of major furanocoumarins might be controlled by a single regulatory or enzymatic gene. frontiersin.org This is supported by the observation that a single downregulated gene, homologous to a psoralen synthase, is associated with a low-furanocoumarin phenotype in a grapefruit mutant. nih.govresearchgate.net

Strategies for Metabolic Engineering and Enhanced Production in Heterologous Host Systems

The elucidation of the this compound biosynthetic pathway opens up possibilities for its production in heterologous host systems, such as the yeast Saccharomyces cerevisiae. Metabolic engineering strategies can be employed to introduce and optimize the pathway for enhanced production.

Heterologous Expression of Biosynthetic Genes:

A primary strategy involves the heterologous expression of the key biosynthetic genes from citrus in a microbial host. This includes the genes encoding enzymes for the conversion of a common precursor, such as L-phenylalanine or p-coumaric acid, to this compound. The selection of a suitable host, like S. cerevisiae, is advantageous due to its well-characterized genetics and physiology, and its Generally Recognized as Safe (GRAS) status.

Optimization of Precursor Supply:

To enhance the production of the target compound, it is often necessary to increase the intracellular pool of precursor molecules. This can be achieved by overexpressing key enzymes in the upstream pathways, such as the shikimate pathway for L-phenylalanine production.

Modular Metabolic Engineering and Genome Editing:

Advanced metabolic engineering techniques, such as modular pathway engineering and CRISPR/Cas9-based genome editing, can be utilized for precise and efficient pathway optimization. researchgate.netdtu.dk Modular engineering allows for the independent optimization of different parts of the biosynthetic pathway. Genome editing tools enable targeted modifications, such as the integration of biosynthetic genes into the host genome and the knockout of competing pathways to redirect metabolic flux towards the desired product.

| Strategy | Description | Key Considerations |

|---|---|---|

| Heterologous Gene Expression | Introduction of citrus genes for the this compound pathway into a microbial host. | Codon optimization, promoter selection, and subcellular localization of enzymes. |

| Precursor Supply Enhancement | Overexpression of genes in the shikimate and phenylpropanoid pathways to increase precursor availability. | Balancing metabolic flux to avoid the accumulation of toxic intermediates. |

| Modular Pathway Engineering | Dividing the biosynthetic pathway into functional modules for independent optimization. | Design of robust and orthogonal modules. |

| CRISPR/Cas9 Genome Editing | Precise insertion of pathway genes and disruption of competing metabolic pathways. | Off-target effects and efficiency of editing. |

Chemical Synthesis and Structural Modification Strategies

Development of Total Synthesis Methodologies for 6',7'-Dihydroxybergamottin (B27312)

The total synthesis of this compound, while not extensively documented in dedicated publications, can be conceptualized through established strategies for the construction of the furanocoumarin core. These general approaches typically involve the sequential or convergent assembly of the furan (B31954) and pyrone rings onto a central benzene (B151609) unit. Common methods for psoralen (B192213) synthesis, the parent linear furanocoumarin, often start with the formation of the furan ring onto a coumarin (B35378) scaffold or the construction of the pyrone ring onto a benzofuran (B130515). nih.gov

A plausible total synthesis of DHB would likely commence with the synthesis of the core furanocoumarin structure, 7-hydroxy-4-methoxy-5-benzofuran, which can be achieved through various established routes. One such approach involves the reaction of a suitably substituted phenol (B47542) with a propargyl ether, followed by a Claisen rearrangement and subsequent cyclization to form the furan ring. The pyrone ring can then be constructed via a Pechmann or Perkin reaction.

Once the furanocoumarin core is established, the synthesis would proceed to the introduction of the dihydroxygeranyloxy side chain at the 7-position. This would typically involve the Williamson ether synthesis, reacting the 7-hydroxy group of the furanocoumarin with a protected dihydroxygeranyl bromide. The final step would then be the deprotection of the diol to yield this compound. The challenge in this approach lies in the stereoselective synthesis of the dihydroxygeranyl moiety and its efficient coupling to the furanocoumarin core.

Semi-Synthetic Approaches and Derivatization Strategies

More commonly reported are semi-synthetic routes to this compound, which leverage the availability of other natural furanocoumarins as starting materials. These approaches offer a more direct and often higher-yielding pathway to the target molecule.

One prominent semi-synthetic strategy begins with bergamottin (B190657), a more abundant furanocoumarin in citrus oils. uminho.pt The synthesis involves the epoxidation of the 6',7'-double bond of the geranyloxy side chain of bergamottin using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). uminho.pt The resulting epoxide is then hydrolyzed under acidic conditions to yield this compound. uminho.pt This method has been shown to be efficient and adaptable for producing analogs. uminho.pt

Another documented semi-synthesis starts from bergapten (B1666803). acs.org This process involves the demethylation of bergapten to produce bergaptol (B1666848). acs.org The subsequent alkylation of bergaptol with a suitable dihydroxygeranyl derivative would then yield this compound. The yield of this compound from bergamottin has been reported to be around 16%. acs.org

Derivatization of this compound itself can be achieved through standard organic transformations, such as esterification or etherification of the hydroxyl groups on the side chain. These modifications can be used to explore the structure-activity relationships of DHB and its analogs.

Rational Design and Synthesis of Structural Analogs for Mechanistic Probes

The development of structural analogs of this compound has been a key strategy for understanding its mechanism of action as a cytochrome P450 inhibitor. By systematically modifying the structure of DHB, researchers can identify the key functional groups responsible for its biological activity.

One study focused on the design and synthesis of a range of furanocoumarin analogs based on the structure of bergamottin to investigate the chemical features necessary for CYP3A4 inhibition. ccspublishing.org.cn The findings from this research highlighted the importance of the furan ring and the alkyloxy side chain for inhibitory activity. nih.gov It was observed that the introduction of hydrophilic groups at the 6' and 7' positions of the side chain, as seen in DHB, enhances the inhibitory potency compared to the parent compound, bergamottin. nih.gov Specifically, the study showed a 4-fold increase in potency for this compound after a preincubation period, indicating time-dependent inhibition. ccspublishing.org.cn The reduction of the furan moiety led to a significant decrease in inhibitory activity, confirming its crucial role in the interaction with the enzyme. ccspublishing.org.cn

The synthesis of these analogs generally follows the semi-synthetic routes described previously, starting from readily available furanocoumarins and introducing modified side chains. For instance, spin-labeled analogs of bergamottin have been synthesized to probe its interactions with CYP enzymes. nih.gov The synthesis of such analogs often involves the preparation of a modified geraniol (B1671447) derivative, which is then coupled to the furanocoumarin core. nih.gov

Challenges and Advancements in Synthetic Chemistry of Complex Furanocoumarins

The synthesis of complex furanocoumarins like this compound is fraught with challenges, primarily related to the construction and functionalization of the heterocyclic core and the stereoselective installation of complex side chains.

A significant hurdle in the total synthesis of furanocoumarins is achieving regioselectivity during the annulation of the furan and pyrone rings onto the central aromatic core. sci-hub.st Many classical methods suffer from poor regioselectivity, leading to mixtures of linear and angular isomers and necessitating tedious purification steps. sci-hub.st Recent advancements have focused on developing more efficient and regioselective methods, such as intramolecular Wittig reactions and transition-metal-catalyzed C-H activation/annulation strategies, to construct the furanocoumarin skeleton. ccspublishing.org.cnfrontiersin.org

The functionalization of the pre-formed furanocoumarin scaffold also presents challenges in controlling regioselectivity. nih.govacs.org The electron-rich nature of the heterocyclic system can lead to multiple reactive sites, making selective substitution difficult. Modern synthetic methods, including directed metalation and cross-coupling reactions, are being explored to address this issue.

Furthermore, the stereoselective synthesis of the chiral side chain of this compound and its attachment to the furanocoumarin core are non-trivial tasks. The development of asymmetric dihydroxylation and other stereoselective transformations is crucial for accessing enantiomerically pure DHB and its analogs.

Mechanistic Investigations of Biological Activities

Cytochrome P450 Enzyme Modulation

6',7'-dihydroxybergamottin (B27312) is a potent modulator of several cytochrome P450 (CYP) enzymes, with its most notable effects directed at CYP3A4.

Detailed Mechanisms of CYP3A4 Inhibition and Inactivation

The interaction of this compound with CYP3A4 is multifaceted, involving reversible inhibition, mechanism-based inactivation, and accelerated enzyme degradation. umich.edu

Mechanism-Based Inactivation and Covalent Binding : this compound acts as a mechanism-based inactivator of CYP3A4. umich.edunih.gov This process is time-dependent, concentration-dependent, and requires the presence of NADPH, indicating that the enzyme must be catalytically active to be inactivated. umich.edugoogle.com The inactivation is irreversible, which points to the formation of a stable, covalent bond between a reactive metabolite of DHB and the CYP3A4 apoprotein. umich.edu While the inactivation involves covalent binding, it occurs without significant modification or destruction of the enzyme's heme group. umich.edugoogle.com Further studies have identified that an oxygenated metabolite of DHB is the reactive intermediate responsible for this covalent modification. nih.govresearchgate.net This reactive species has been shown to bind specifically to the Gln273 residue of the CYP3A4 protein. nih.govresearchgate.net

Inhibition of Other Cytochrome P450 Isoenzymes

While the primary focus has been on CYP3A4, this compound also demonstrates inhibitory activity against other CYP isoenzymes. Research has shown that DHB can inhibit CYP1B1-mediated ethoxyresorufin-O-deethylase (EROD) activity, with a reported IC50 value of 8.89 µM. nih.govpsu.edu Studies have also indicated that DHB, along with its parent compound bergamottin (B190657), strongly inhibits cytochrome P450 3A. nih.gov However, the effect on other isoforms like CYP1A1 and CYP2D6 appears to be less pronounced or selective, as some studies using Caco-2 cells found that concentrations of these enzymes did not fall in response to DHB, unlike CYP3A4. nih.gov

Role of Furan (B31954) Ring and Side Chain Structural Motifs in P450 Interactions

The chemical structure of this compound is crucial for its interaction with and inhibition of CYP enzymes. The furanocoumarin core, which consists of a coumarin (B35378) structure fused with a furan ring, is a key feature. nih.govhelsinki.fi

Furan Ring : The furan ring is considered essential for the mechanism-based inactivation of CYP enzymes. ualberta.ca It is believed that the furan moiety undergoes metabolic activation by the P450 enzyme, leading to the formation of a reactive intermediate, such as an epoxide, which then covalently binds to the enzyme. researchgate.netualberta.ca This process is central to the irreversible inactivation of CYP3A4.

Side Chain : The nature of the side chain attached to the furanocoumarin scaffold also influences the inhibitory potency. For furanocoumarins in general, a plain tricyclic ring structure with a furan in the linear position is considered more critical for CYP3A4 inhibition than the specific side chains. amegroups.cnrevmedchir.ro this compound possesses a dihydroxygeranyloxy side chain, and this specific structure contributes to its potent inhibitory activity.

In Vitro Enzyme Kinetic Studies

The inhibitory potential of this compound against CYP enzymes has been quantified through various in vitro kinetic studies, which typically determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Pre-incubation of DHB with microsomal enzymes significantly enhances its inhibitory potency, a hallmark of mechanism-based inactivation. For instance, when pre-incubated with human liver microsomes, the IC50 for the inhibition of saquinavir (B1662171) metabolism was found to be 0.33 µM. nih.gov Similarly, pre-incubation greatly reduced the IC50 for midazolam α-hydroxylation to 0.31 µM, from a value of 4.7 µM without pre-incubation. researchgate.net

| Enzyme | Substrate | System | Kinetic Parameter | Value (µM) | Pre-incubation | Reference |

|---|---|---|---|---|---|---|

| CYP3A | Testosterone (B1683101) (6β-hydroxylation) | Rat Liver Microsomes | IC50 | 25 | Not Specified | nih.gov |

| CYP3A4 | Testosterone (6β-hydroxylation) | Human Liver Microsomes | IC50 | 1-2 | Not Specified | google.com |

| CYP3A4 | Midazolam (1'-hydroxylation) | Caco-2 Cells | IC50 | 1 | Not Specified | nih.gov |

| CYP3A4 | Saquinavir Metabolism | Human Liver Microsomes | IC50 | 0.33 ± 0.23 | Yes | nih.gov |

| CYP3A4 | Midazolam (α-hydroxylation) | Human Liver Microsomes | IC50 | 4.7 | No | researchgate.net |

| CYP3A4 | Midazolam (α-hydroxylation) | Human Liver Microsomes | IC50 | 0.31 | Yes | researchgate.net |

| CYP1B1 | Ethoxyresorufin-O-deethylase (EROD) | Not Specified | IC50 | 8.89 | Not Specified | nih.govpsu.edu |

Membrane Transporter Protein Interactions

In addition to its effects on metabolic enzymes, this compound also interacts with membrane transporter proteins, most notably P-glycoprotein.

Inhibition of P-glycoprotein (P-gp) and Efflux Mechanisms

P-glycoprotein (P-gp), the product of the ABCB1 gene, is an efflux transporter that actively pumps a wide range of substances out of cells, thereby limiting their absorption and bioavailability. usda.govscirp.org this compound has been identified as an inhibitor of P-gp. usda.gov

Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have demonstrated that DHB can inhibit P-gp-mediated transport. In one study investigating the transport of the P-gp substrate talinolol, this compound exhibited an IC50 value of 34 µM for P-gp inhibition. nih.gov Another study examining the transport of saquinavir found that DHB had an appreciable effect on inhibiting its efflux. nih.gov However, its potency as a P-gp inhibitor appears to be less than its effect on CYP3A4 and also less than other furanocoumarins like 6',7'-epoxybergamottin. nih.gov Some research has indicated that at concentrations up to 50 µmol/L, this compound did not significantly inhibit P-glycoprotein, suggesting that its primary role in drug interactions is likely through CYP3A4 inhibition rather than P-gp modulation. umich.edu

Modulation of Organic Anion Transporting Polypeptides (OATPs)

Research indicates that this compound can influence the activity of Organic Anion Transporting Polypeptides (OATPs), a family of transporters crucial for the uptake of various endogenous compounds and drugs into cells. nih.govpsu.edu In vitro studies have demonstrated that DHB is a significant inhibitor of OATP-B (also known as OATP2B1), a transporter expressed in human intestinal epithelial cells. psu.eduresearchgate.net One study found that DHB significantly inhibited the OATP-B-mediated uptake of glibenclamide. psu.edu Another study showed that 5% grapefruit juice, which contains DHB, reduced the uptake of the OATP substrate estrone-3-sulfate by 82%. researchgate.net This inhibition of intestinal OATPs by components like DHB is thought to be a mechanism behind certain food-drug interactions, potentially decreasing the absorption and bioavailability of OATP substrate drugs. nih.govpsu.eduscispace.com The flavonoids present in grapefruit juice are also considered to contribute to the inhibition of OATPs. scispace.com

Cellular Signaling Pathway Modulation

This compound has demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways. In macrophage cell models, DHB has been shown to be an effective inhibitor of lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net This inhibitory effect is linked to a dose-dependent decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. researchgate.nettandfonline.com

Further investigations have revealed that DHB can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a concentration-dependent manner. researchgate.net The underlying mechanism for these anti-inflammatory effects appears to involve the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, as DHB was found to inhibit the phosphorylation of ERK1/2 and JNK in LPS-stimulated macrophages. researchgate.net

A study comparing the anti-inflammatory activity of this compound and oxypeucedanin (B192039) hydrate, another furanocoumarin, found that DHB had a significantly stronger inhibitory effect on the production of iNOS and COX-2. tandfonline.comresearchgate.net The IC50 values for the inhibition of NO, iNOS, and COX-2 production by DHB were found to be comparable to those of curcumin, a well-known anti-inflammatory agent. tandfonline.comresearchgate.net

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators

| Cell Line | Mediator Inhibited | IC50 (µg/mL) |

|---|---|---|

| RAW264.7 | Nitric Oxide (NO) | 16.16 ± 1.08 |

| RAW264.7 | Inducible Nitric Oxide Synthase (iNOS) | 18.63 ± 1.42 |

| HT-29 | Cyclooxygenase-2 (COX-2) | 18.19 ± 0.95 |

| HCT116 | Cyclooxygenase-2 (COX-2) | 17.53 ± 0.88 |

Data from a study on the inhibitory activities of furanocoumarins from Kaffir lime. tandfonline.comresearchgate.net

The anti-cancer potential of furanocoumarins, including this compound, has been attributed to their ability to modulate several molecular pathways critical for cancer cell growth and survival. nih.govbiocrick.com Research has shown that these compounds can exert potent anti-proliferative activities against various cancer cell lines. nih.govbiocrick.com The molecular mechanisms underlying these effects involve the regulation of key signaling pathways such as the signal transducer and activator of transcription 3 (STAT3), nuclear factor-κB (NF-κB), phosphatidylinositol-3-kinase/AKT (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways. nih.govbiocrick.commdpi.com

Constitutive activation of transcription factors like STAT3 and NF-κB is a common feature in many cancers, promoting cell proliferation and inhibiting apoptosis. mdpi.comoncotarget.com The PI3K/AKT/mTOR pathway is also frequently over-activated in cancer and plays a crucial role in cell growth and survival. medsci.org Studies on related compounds suggest that inhibition of these pathways can lead to the suppression of cancer cell proliferation and the induction of apoptosis. For instance, plumbagin (B1678898) has been shown to induce apoptotic cell death in gastric cancer cells by suppressing Akt and STAT3 phosphorylation and inhibiting the NF-κB signaling pathway. mdpi.com Similarly, other natural compounds have demonstrated anti-cancer effects by downregulating the PI3K/Akt/mTOR and STAT3 signaling pathways. medsci.org While direct studies on this compound's specific impact on all these pathways in various cancer cell lines are still emerging, the collective evidence on furanocoumarins points towards a multi-targeted approach in its anti-proliferative activity. nih.govbiocrick.com

The role of this compound in regulating redox homeostasis is complex, with evidence suggesting both antioxidant and potentially pro-oxidant activities depending on the cellular context. nih.govscience.gov Redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. wesleyan.edunih.gov Disruptions in this balance can lead to oxidative stress, which is implicated in various diseases, including cancer. nih.gov

Grapefruit furanocoumarins, including DHB, have been shown to possess antioxidant activities. nih.govresearchgate.net This antioxidant capacity may contribute to their health benefits, such as reducing the formation of aberrant crypts in the colon, which are early neoplastic lesions. researchgate.net However, the interaction of such compounds with cellular redox systems can be multifaceted. wesleyan.edu It is now understood that electrophiles can act as signaling molecules, and the concept of "redox signaling" involves specific reactions rather than indiscriminate scavenging of "reactive oxygen species." wesleyan.edu

While the direct mechanisms of how this compound specifically modulates the intricate network of antioxidant enzymes (like superoxide (B77818) dismutase, catalase) and molecules (like glutathione) are still under investigation, its influence on redox-sensitive signaling pathways, as discussed in the anti-inflammatory and anti-proliferative sections, suggests a significant role in regulating cellular redox status. nih.govnih.gov

Receptor-Ligand Binding and Functional Modulation Studies

Information specifically detailing receptor-ligand binding and functional modulation studies for this compound is limited in the provided search results. While its inhibitory effects on enzymes like cytochrome P450s and transporters like OATPs are well-documented, direct binding studies to specific cellular receptors are not extensively covered. psu.educhemsrc.comdfg.de Computational docking studies have been employed to understand the binding of DHB to the active site of enzymes like CYP1A1, suggesting a mechanism of competitive inhibition. Further research is needed to explore potential interactions of this compound with other cellular receptors and the subsequent functional modulation.

Mechanistic Investigations in Preclinical Animal Models

Preclinical animal models have been instrumental in understanding the in vivo effects of this compound. Studies in rats have been particularly valuable for investigating its pharmacokinetic profile and its impact on drug metabolism. google.com For instance, to distinguish between gut and liver first-pass metabolism of compounds inhibited by DHB, cannulae were placed into the aorta, portal vein, and duodenum of male Sprague Dawley rats, allowing for administration and sampling from different sites. google.com

In one study, the administration of UV-irradiated grapefruit juice, in which the concentration of this compound was significantly reduced, was used to assess the impact on nifedipine (B1678770) pharmacokinetics in rats. This demonstrated the in vivo relevance of DHB in drug interactions. Another study involving healthy human volunteers who ingested an aqueous extract of grapefruit juice containing DHB showed a significant increase in the plasma concentration of felodipine, further confirming the inhibitory effect of DHB on intestinal CYP3A4 in a clinical setting. umich.edu These in vivo studies, which measure changes in drug and metabolite levels in plasma, provide crucial evidence for the mechanistic insights gained from in vitro experiments. google.comumich.edu

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Observed Biological Activities and Target Selectivity

The inhibitory action of 6',7'-dihydroxybergamottin (B27312) (DHB) is largely attributed to two key structural motifs: the furanocoumarin core and the C7-alkoxy side chain. researchgate.net

The furan (B31954) ring is a critical feature for the mechanism-based inactivation of enzymes like CYP3A4. ualberta.cabiocrick.com This is demonstrated in studies where the reduction of the furan moiety leads to a significant (11-fold) decrease in inhibitory potency, indicating that the unsaturated furan group is fundamental to the interaction with the enzyme. biocrick.com The furan ring is believed to undergo metabolic activation by the cytochrome P450 enzyme, forming reactive intermediates that can covalently bind to the enzyme, leading to its irreversible inactivation. ualberta.ca This mechanism is a hallmark of several furanocoumarins. amegroups.cn

The dihydroxygeranyloxy side chain at position C7 also plays a crucial role in the molecule's potency and selectivity. mdpi.comresearchgate.net The presence of the two hydroxyl groups on this side chain differentiates DHB from its parent compound, bergamottin (B190657), and generally influences its inhibitory profile. researchgate.net Studies comparing DHB to other furanocoumarins have shown that the polarity of this side chain is a determining factor in its inhibitory strength. researchgate.net For instance, the presence of a dioxygenated geranyl chain is considered crucial for cholinesterase inhibitory activity. mdpi.comresearchgate.net The much weaker inhibitory potency of bergamottin compared to DHB against midazolam α-hydroxylation further underscores the importance of the dihydroxy motif on the side chain for potent CYP3A inhibition. researchgate.net

The linear nature of the furanocoumarin core in DHB, as opposed to angular furanocoumarins, is another structural aspect that influences its interaction with the active sites of enzymes. amegroups.cn Comparisons with analogues reveal that even small changes to the side chain or core structure can significantly alter biological activity, highlighting a sensitive structure-activity landscape.

Computational Approaches to SAR (e.g., Molecular Docking, Molecular Dynamics Simulations, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations)

Computational methods provide profound insights into the interaction between this compound and its biological targets at an atomic level. These approaches are essential for understanding the mechanisms behind its inhibitory effects.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques have been employed to determine the most likely binding orientation of DHB within the active site of human CYP3A4. nih.govacs.org Docking studies help identify key interactions, such as pi-pi stacking between the furanocoumarin's aromatic rings and residues in the enzyme's active site. nih.gov MD simulations further refine this by modeling the dynamic behavior of the ligand-protein complex in a simulated physiological environment, revealing conformational changes and the stability of binding. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: To elucidate the precise mechanism of CYP3A4 inactivation by DHB, QM/MM calculations have been performed. nih.govacs.org These hybrid calculations treat the reacting parts of the molecule (the furan ring) with high-level quantum mechanics, while the surrounding protein and solvent are handled by more efficient molecular mechanics. One such study explored two potential metabolic oxidation pathways. nih.govacs.org

Path A: Involves an attack at the C5 position of the furan ring, which leads to the formation of a γ-ketoenal product. nih.govacs.org

Path B: Involves an attack at the C4 position, which would yield an epoxide. nih.govacs.org

The QM/MM results showed that Path A has a significantly lower activation energy barrier, making it the kinetically preferred reaction. nih.govacs.org Furthermore, the resulting γ-ketoenal was found to be thermodynamically more stable than the epoxide. nih.govacs.org This computational evidence strongly suggests that the formation of the γ-ketoenal is the ultimate product of DHB oxidation by CYP3A4, providing a clear microscopic mechanism for the enzyme's inactivation. nih.govacs.org

These computational approaches have also been used to study the inhibition of other enzymes, such as CYP1A1, showing how inhibitors like DHB might block the active site and prevent substrate metabolism. acs.org

Pharmacophore Modeling and Ligand Design for Enhanced Target Specificity

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While specific pharmacophore models developed directly from this compound are not extensively detailed in the literature, models based on related furanocoumarins and CYP inhibitors offer valuable insights.

A pharmacophore for a CYP3A4 inhibitor like DHB would typically include features such as:

Hydrophobic regions: Corresponding to the aromatic furanocoumarin core. researchgate.netresearchgate.net

Hydrogen bond acceptors/donors: The hydroxyl groups on the geranyloxy side chain and the carbonyl and ether oxygens in the coumarin (B35378) core can act as hydrogen bond acceptors. researchgate.netresearchgate.net

Aromatic rings: Essential for pi-pi stacking interactions within the enzyme's active site. nih.gov

Studies have successfully applied pharmacophore models to the structure of bergamottin, a close analogue of DHB, to rationalize its binding to CYP3A4. researchgate.netresearchgate.net These models help explain why certain structural modifications enhance or diminish inhibitory activity. For example, the decrease in CYP3A4 inhibition when more polar groups are introduced to the side chain of some furanocoumarins supports the hypothesis that this chain binds to a hydrophobic region of the active site. researchgate.net

By understanding these key features, researchers can engage in rational ligand design . Starting from the DHB scaffold, new molecules can be designed to have enhanced target specificity or different biological activities. For instance, modifying the side chain could alter the balance between hydrophobic and hydrophilic interactions, potentially increasing affinity for a specific enzyme isoform or reducing off-target effects. The synthesis of various furanocoumarin, coumarin, and benzofuran (B130515) derivatives has been undertaken to explore the structure-activity relationship and identify which parts of the molecule are indispensable for potent CYP3A4 inhibition. nih.govnih.gov

Impact of Stereochemistry on Biological Activity and Enzyme Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For this compound, which has a stereocenter at the C6' position of its side chain, different stereoisomers can exhibit distinct interactions with enzymes.

Research has specifically investigated the activity of the (R)-enantiomer of DHB. Studies have shown that (R)-(+)-6',7'-dihydroxybergamottin is a competitive inhibitor of both human and rat CYP1A1. medchemexpress.commedchemexpress.cn The inhibitory constant (Ki) for human CYP1A1 was determined to be 55 μM. medchemexpress.commedchemexpress.cn

Furthermore, the stereochemistry of DHB influences its activity against other enzyme targets. In studies evaluating cholinesterase inhibitors, (R)-(+)-6',7'-dihydroxybergamottin demonstrated inhibitory activity with a reported IC50 value of 15.4 ± 0.3 μM. researchgate.net This activity, along with that of related compounds, was linked to the presence of the dioxygenated geranyl chain, highlighting that both the specific side chain and its stereoconfiguration are crucial for interaction with certain enzymes. mdpi.comresearchgate.net

The differential activity of stereoisomers underscores the highly specific, three-dimensional nature of the binding pocket in target enzymes. The precise fit of one isomer over another can lead to significant differences in binding affinity and inhibitory potency.

Data Tables

Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | Substrate/Assay | IC50 Value (μM) | Notes | Source |

| This compound | Human CYP3A4 | Testosterone (B1683101) 6β-hydroxylation | ~1-2 | Using enzyme from transfected cDNA | google.com |

| This compound | Rat Liver Microsomes (CYP3A) | 6β-hydroxytestosterone formation | 25 | nih.gov | |

| This compound | Human Liver Microsomes (CYP3A) | Midazolam α-hydroxylation | 4.7 | Reduced to 0.31 µM with preincubation | researchgate.net |

| (R)-(+)-6',7'-dihydroxybergamottin | Cholinesterase | - | 15.4 | researchgate.net | |

| Paradisin-A | Human CYP3A4 | Hydroxylase/O-dealkylase activities | 1.2 | More potent than DHB | researchgate.net |

| Bergamottin | Human CYP3A4 | Hydroxylase/O-dealkylase activities | >1.2 | Less potent than DHB | researchgate.net |

Metabolism and Biotransformation Pathways

Identification and Characterization of Major Metabolites

The biotransformation of 6',7'-dihydroxybergamottin (B27312) results in several key metabolites. Among the major metabolites identified are bergaptol (B1666848) and a γ-ketoenal product.

The formation of bergaptol from this compound has been observed in studies involving citrus-pathogenic fungi. nih.gov These fungi are capable of metabolizing this compound to bergaptol. nih.gov Another significant metabolite is a γ-ketoenal, which is formed through the oxidation of the furan (B31954) ring of DHB. nih.govacs.org This γ-ketoenal is considered a crucial product in the mechanism-based inactivation of cytochrome P450 enzymes by DHB. nih.gov

In addition to these, other metabolites have been identified under specific conditions. For instance, the fungus Aspergillus niger can metabolize this compound into a novel final product, bergaptol-5-sulfate. usda.gov Furthermore, some citrus pathogenic fungi can convert DHB into an opened lactone ring metabolite, 6,7-furano-5-(6',7'-dihydroxy geranyloxy)-2-hydroxy-hydrocoumaric acid. nih.gov

The table below summarizes the major metabolites of this compound and the biological systems in which their formation has been observed.

| Metabolite Name | Biological System of Formation | Reference |

| Bergaptol | Citrus-pathogenic fungi | nih.gov |

| γ-ketoenal | Human Cytochrome P450 3A4 | nih.govacs.org |

| Bergaptol-5-sulfate | Aspergillus niger | usda.gov |

| 6,7-furano-5-(6',7'-dihydroxy geranyloxy)-2-hydroxy-hydrocoumaric acid | Citrus-pathogenic fungi | nih.gov |

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, with a particular emphasis on CYP3A4. nih.govacs.orggoogle.com DHB is a known potent inhibitor of CYP3A4, and this inhibition is mechanism-based, meaning that the enzyme metabolizes DHB into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. nih.govresearchgate.net

Studies using human liver microsomes and recombinant CYP3A4 have confirmed the central role of this enzyme in the metabolism of DHB. google.comnih.gov The interaction leads to a time- and concentration-dependent inactivation of CYP3A4. google.com While CYP3A4 is the primary enzyme implicated in DHB metabolism in humans, other P450 isoforms may also play a role, though to a lesser extent. For example, studies with bergamottin (B190657), a related furanocoumarin, have shown metabolism by CYP2B6 and CYP3A5, which generate metabolites such as this compound and bergaptol. researchgate.net

In non-human systems, other enzymatic activities have been noted. For example, in the fungus Aspergillus niger, the metabolism of furanocoumarins is suggested to involve etherase-like enzymes for the cleavage of the geranyl group and sulfotransferase-like enzymes for the addition of a sulfate (B86663) group. usda.gov

The table below details the key enzymes involved in the biotransformation of this compound.

| Enzyme/Enzyme System | Role in Biotransformation | Reference |

| Cytochrome P450 3A4 (CYP3A4) | Primary human enzyme for metabolic oxidation, leading to mechanism-based inactivation. | nih.govacs.orggoogle.com |

| Cytochrome P450 2B6 (CYP2B6) | Implicated in the metabolism of the parent compound bergamottin to form DHB and other metabolites. | researchgate.net |

| Cytochrome P450 3A5 (CYP3A5) | Involved in the metabolism of bergamottin, producing DHB among other metabolites. | researchgate.net |

| Etherase-like enzymes (fungal) | Proposed for the cleavage of the geranyl side chain in fungi. | usda.gov |

| Sulfotransferase-like enzymes (fungal) | Proposed for the addition of sulfate groups to metabolites in fungi. | usda.gov |

Theoretical and Computational Studies of Metabolic Oxidation Mechanisms

Theoretical and computational studies, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, have provided significant insights into the metabolic oxidation of this compound by CYP3A4. nih.govacs.org These studies have focused on elucidating the reaction pathways and understanding the preferential formation of specific metabolic products.

Research has explored two main reaction pathways for the oxidation of the furan moiety of DHB by CYP3A4's active species, Compound I. nih.gov

Path A: Involves the attack of Compound I at the C5 position of the furan ring, leading to the formation of the γ-ketoenal. nih.gov

Path B: Involves the attack at the C4 position, which would yield an epoxide intermediate. nih.gov

QM/MM calculations have demonstrated that Path A has a significantly lower activation energy barrier compared to Path B, indicating a strong kinetic preference for the formation of the γ-ketoenal. nih.govacs.org Furthermore, the γ-ketoenal product is thermodynamically more stable than the corresponding epoxide. nih.govacs.org This suggests that even if the epoxide were to form, it would likely rearrange to the more stable γ-ketoenal, either within the enzyme's active site or in an aqueous environment. nih.govacs.org

Inter-species Differences in Metabolic Profiles and Enzyme Activities

The metabolism of xenobiotics, including furanocoumarins like this compound, can exhibit significant differences between species. These variations are often attributable to differences in the expression levels and catalytic activities of metabolic enzymes, particularly cytochrome P450s.

For instance, the inhibitory effects of compounds on P450 enzymes are not always consistent when comparing rat and human liver preparations. researchgate.net Such discrepancies can arise because different P450 isoforms may be responsible for the metabolism of a given compound in different species, or the active site of the enzyme itself may differ. researchgate.net

In the context of furanocoumarins, studies have shown that this compound acts as a competitive inhibitor of both human and rat CYP1A1. researchgate.net However, the parent compound of DHB, bergamottin, and its derivatives are primarily known for their interaction with the CYP3A subfamily. The concentration of this compound required to inhibit testosterone (B1683101) 6β-hydroxylation (a marker of CYP3A activity) by 50% was found to be 25 μM in rat liver microsomes, while it was much more potent in inhibiting human CYP3A4, with an IC50 of 1-2 μM. google.com This highlights a significant difference in the inhibitory potency of DHB between the two species.

These inter-species differences are crucial to consider when extrapolating data from animal models to humans, as the metabolic pathways and the extent of drug interactions can vary substantially.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are fundamental to the separation and measurement of 6',7'-dihydroxybergamottin (B27312) from the complex mixtures in which it is naturally found, such as grapefruit juice. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most prevalent techniques.

High-Performance Liquid Chromatography (HPLC): HPLC has been a cornerstone in the analysis of furanocoumarins like DHB. Early methods involved extracting grapefruit juice with solvents like methylene (B1212753) chloride, followed by chromatographic separation. nih.gov The resulting fractions could then be assessed for their inhibitory activity on enzymes like CYP3A. nih.gov A typical HPLC setup for DHB analysis might utilize a C18 column and a mobile phase consisting of a gradient of water and acetonitrile (B52724). oup.comumich.edu Detection is often performed using a UV detector, with furanocoumarins like DHB showing strong absorbance at specific wavelengths, such as 310 nm. nih.gov For instance, one method used a Microsorb-MV C18 column with a mobile phase of 65% methanol (B129727) and UV detection at 254 nm to determine the product of testosterone (B1683101) metabolism, which is inhibited by DHB. google.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS): UPLC offers faster and more efficient separations compared to traditional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for quantifying DHB, even at very low concentrations. lcms.cz This technique is particularly valuable for analyzing complex biological matrices like plasma and urine. researchgate.net A UPLC-MS/MS method can achieve a limit of quantitation (LOQ) for DHB as low as 5 ng/mL. lcms.cz The use of a C18 column with a gradient of 0.1% formic acid in water and acetonitrile is a common approach. This powerful combination allows for the simultaneous quantification of multiple furanocoumarins in various samples, including essential oils and food products. lcms.cznih.gov For example, a robust UPLC-MS/MS method was developed for the quantification of 16 furanocoumarins, including DHB, in essential oils, demonstrating good linearity and a low limit of detection. lcms.cz

The table below summarizes key parameters of a UPLC-MS/MS method for furanocoumarin analysis.

Table 1: UPLC-MS/MS Method Parameters for Furanocoumarin Analysis

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC CSH Fluoro-Phenyl |

| Linear Dynamic Range (DHB) | 5–1000 ng/mL |

| Correlation Coefficient (R²) | >0.998 |

| Limit of Quantitation (LOQ) (DHB) | 5 ng/mL |

| Sample Run Time | 15 minutes |

This table is based on data from a study on the simultaneous quantification of 16 furanocoumarins in essential oils. lcms.cz

Spectroscopic Characterization Methods

Following isolation by chromatographic techniques, spectroscopic methods are essential for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise chemical structure of molecules. nih.govalbtechnology.com Both ¹H and ¹³C NMR are used to establish the connectivity of atoms within the DHB molecule. nih.gov The data obtained from NMR analysis, in conjunction with other spectroscopic data, confirms the identity of the isolated compound as this compound. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. nih.govnih.gov When coupled with a chromatographic system (LC-MS or UPLC-MS), it can confirm the identity of peaks in a chromatogram. umich.eduresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the structural confirmation of compounds like DHB. nih.gov The chemical ionization mass spectrum of DHB shows a molecular weight of 372 and a chemical formula of C₂₁H₂₄O₆. google.com

The table below presents the characteristic mass spectral data for this compound.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₄O₆ |

| Molecular Weight | 372.4 g/mol |

| Precursor m/z ([M+H]⁺) | 373.1646 |

| Top Peak (MS2) | 203 |

| 2nd Highest Peak (MS2) | 355.2 |

| 3rd Highest Peak (MS2) | 153.1 |

This data is sourced from the PubChem database for this compound. nih.gov

Method Development and Validation for Complex Biological Matrices in Research Settings

Analyzing this compound in complex biological matrices requires robust method development and validation to ensure accurate and reliable results. These matrices include plant extracts, microsomal preparations, cell culture media, and in vivo animal samples.

Plant Extracts: The quantification of DHB in plant extracts, particularly citrus juices, is essential for understanding its dietary intake. nih.gov Methods often involve an initial extraction step, for example, with ethyl acetate (B1210297) or chloroform, to isolate the furanocoumarins from the juice matrix. umich.edunih.gov The extract is then concentrated and analyzed by HPLC or UPLC-MS/MS. umich.edunih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method has also been successfully applied for the analysis of furanocoumarins in foods. nih.gov

Microsomal Preparations: In vitro studies investigating the metabolic effects of DHB often utilize liver microsomes, which contain drug-metabolizing enzymes. nih.govgoogle.com To study the inhibition of these enzymes, DHB is incubated with microsomes, and the formation of a specific metabolite is measured. google.com For instance, the inhibition of testosterone 6β-hydroxylase activity in human or rat liver microsomes is a common assay. nih.govgoogle.com The reaction is typically stopped with a solvent like ethyl acetate, and the product is quantified by HPLC. google.com

Cell Culture Media: Cell culture models, such as Caco-2 cells, are used to study the effects of DHB on intestinal drug transport and metabolism. medchemexpress.comcapes.gov.brumich.edu After treating the cells with DHB, the concentration of the compound in the cell culture medium can be analyzed to assess its stability and uptake. researchgate.net Furthermore, the effect of DHB on the expression of proteins like CYP3A4 can be determined in these cell models. umich.edumedchemexpress.com

In Vivo Animal Samples: To understand the pharmacokinetics of DHB, studies are conducted in animal models, such as rats. google.com After administration of DHB, blood and urine samples are collected over time. google.com The concentration of DHB and its metabolites in these samples is then quantified using validated analytical methods, typically LC-MS/MS, to determine its absorption, distribution, metabolism, and excretion. google.comresearchgate.net

Standardization of Analytical Protocols for Research Reproducibility and Inter-laboratory Comparison

The standardization of analytical protocols is critical for ensuring the reproducibility of research findings and allowing for meaningful comparisons between different laboratories. For a compound like this compound, where concentrations can vary significantly between different sources and even batches of the same product, standardized methods are paramount. nih.gov

Key aspects of standardization include:

Reference Standards: The use of certified reference standards for DHB is essential for accurate quantification. albtechnology.comalbtechnology.com

Validated Methods: Analytical methods should be thoroughly validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govlcms.cz

Detailed Reporting: Publications should include detailed descriptions of the analytical methods used, including sample preparation, chromatographic conditions, and mass spectrometry parameters, to allow for replication of the study.

Inter-laboratory Studies: Cross-validation of analytical methods between different laboratories helps to establish the robustness and reliability of the protocols.

By adhering to standardized analytical practices, the scientific community can build a more consistent and reliable body of knowledge regarding the properties and effects of this compound.

Future Research Directions and Research Translational Potential

Elucidation of Novel Molecular Targets and Pathways Beyond Known Enzyme Systems

While the inhibitory effects of 6',7'-dihydroxybergamottin (B27312) on CYP3A4 and other cytochrome P450 enzymes like CYP1A1 are well-established, its interactions with other molecular targets are less understood. chemsrc.commedchemexpress.commedchemexpress.cn Future investigations are needed to explore its effects on various cellular signaling pathways. Research indicates that furanocoumarins can modulate pathways such as signal transducer and activator of transcription 3 (STAT3), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK), which are crucial in inflammation and cell proliferation. nih.gov

A significant area for future research is the interaction of this compound with nuclear receptors. These receptors, such as the peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR), are ligand-activated transcription factors that regulate gene expression involved in metabolism and inflammation. pressbooks.pubresearchgate.netumn.edu Given the structural similarities of this compound to other natural ligands, it is plausible that it could act as an agonist or antagonist for these receptors. Molecular docking studies have already suggested potential interactions between this compound and various cytochrome P450 isoforms, and similar computational approaches could predict its binding affinity to nuclear receptors, guiding further experimental validation. acs.org

Furthermore, its impact on drug transporters other than P-glycoprotein, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), warrants deeper investigation. nih.govmedsafe.govt.nzrevmedchir.ro Understanding these interactions is critical as they can also significantly alter the pharmacokinetics of various drugs.

Exploration of Synergistic and Antagonistic Interactions with Other Bioactive Compounds in Advanced Research Models

Future research should move beyond simple in vitro systems to more advanced models that can better recapitulate the complexity of these interactions. This includes co-culture systems, organ-on-a-chip models, and physiologically-based pharmacokinetic (PBPK) modeling. nih.gov PBPK models, for example, have been developed to describe the interactions of bergamottin (B190657) and this compound with CYP3A4 substrates, and these can be expanded to include other interacting compounds and biological targets. nih.gov Such models can help predict clinical outcomes more accurately and guide the design of definitive clinical studies.

| Compound | Co-occurring Compound | Potential Interaction | Primary Target |

|---|---|---|---|

| This compound | Bergamottin | Synergistic Inhibition | CYP3A4 |

| This compound | Naringin (B1676962)/Naringenin | Complex (Synergistic/Antagonistic) | CYP3A4, OATP, P-glycoprotein |

| This compound | Furanocoumarin Dimers (e.g., GF-I-1, GF-I-4) | Potentially Synergistic Inhibition | CYP3A4 |

| This compound | Hesperidin | Potential for Additive/Synergistic Effects | CYP3A4, Other enzymes |

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies and High-Throughput Screening

To efficiently study the mechanisms of action and screen for novel activities of this compound, the development of more sophisticated in vitro and ex vivo models is essential. While traditional models like human liver microsomes and Caco-2 cell monolayers have been invaluable, they have limitations. medchemexpress.com

Recent advancements in three-dimensional (3D) cell culture and organoid technology offer promising alternatives. Human intestinal enteroids, for example, can be cultured as monolayers on permeable supports and have been shown to maintain metabolic functionality for extended periods, making them a superior model for studying intestinal drug metabolism and transport. nih.gov The utility of these enteroid monolayers has been demonstrated by confirming CYP3A activity under basal, induced, and this compound-inhibited conditions. nih.gov

For high-throughput screening (HTS), fluorescence-based assays and enzyme-linked immunosorbent assays (ELISAs) can be further developed. thegoodscentscompany.comnih.gov An ELISA method has been established for the sensitive detection of this compound and related furanocoumarins, which can be a powerful tool for screening their presence in various natural products and for studying their interactions in a high-throughput manner. nih.govjst.go.jp Coupling these advanced models with HTS technologies will accelerate the discovery of new molecular targets and a deeper understanding of the compound's biological effects.

Potential as a Biochemical Probe for Enzyme and Transporter Research

The well-defined and potent inhibitory activity of this compound, particularly its mechanism-based inhibition of CYP3A4, makes it a valuable tool for biochemical research. researchgate.netumich.edu As a biochemical probe, it can be used to investigate the structure, function, and regulation of CYP3A4 and other enzymes. For instance, its use in in vitro assays helps to determine the contribution of CYP3A4 to the metabolism of a new chemical entity. google.com

An in vitro–in vivo extrapolation (IVIVE) approach, using this compound as a candidate marker for the effect of grapefruit juice on CYP3A4, has shown promise. wsu.edu By determining the mechanism-based inhibition kinetics of this compound in human intestinal microsomes, researchers were able to accurately predict the extent of a drug interaction observed in healthy volunteers. wsu.edu This demonstrates its potential to be used in predictive models to assess the risk of drug interactions without the need for extensive clinical studies. wsu.edu

Furthermore, radiolabeled or fluorescently tagged derivatives of this compound could be synthesized to serve as probes for visualizing enzyme and transporter distribution in tissues and cells, and for studying the dynamics of their interactions in real-time.

| Enzyme/Transporter | Inhibitory Constant (Ki) / IC50 | Interaction Type | Research Application |

|---|---|---|---|

| Human CYP3A4 | IC50: ~4.7 µM (reversible), ~0.31 µM (mechanism-based) | Competitive, Mechanism-Based | Probe for studying CYP3A4 metabolism and drug interactions. researchgate.net |

| Human CYP1A1 | Ki: ~55 µM | Competitive | Investigating the role of CYP1A1 in xenobiotic metabolism. chemsrc.commedchemexpress.com |

| Rat CYP1A1 | Ki: ~1.72 µM | Competitive | Comparative toxicology and enzyme function studies. chemsrc.commedchemexpress.com |

| P-glycoprotein (P-gp) | Qualitative Inhibition | Inhibition of Efflux | Studying multidrug resistance and transporter-mediated drug interactions. semanticscholar.orgresearchgate.net |

Role in Understanding Natural Product Bioactivity in Complex Biological Systems

The study of this compound is a paradigm for understanding the bioactivity of natural products within complex biological systems. It highlights that the effect of consuming a whole food or herbal product is often not due to a single "active ingredient" but rather a consortium of compounds that interact with multiple biological targets. semanticscholar.orgsci-hub.se this compound is a key contributor to the "grapefruit juice effect," but it does not account for the entirety of the interaction. redalyc.orgnih.gov Furanocoumarin dimers, though present in lower concentrations, may be more potent inhibitors, and flavonoids contribute through different mechanisms like transporter inhibition. mdpi.comumich.edu

Future research focusing on this compound within the context of the entire grapefruit matrix will advance the field of systems pharmacology and nutrigenomics. By using metabolomics approaches to characterize the full spectrum of compounds in different citrus varieties and combining this with transcriptomic and proteomic analyses of cellular responses, a more holistic picture of the food-drug interaction can be constructed. usda.gov This approach will not only refine our understanding of the risks associated with grapefruit-drug interactions but also uncover potential synergistic therapeutic benefits of natural product combinations. nih.gov Ultimately, studying this compound serves as a crucial case study for developing methodologies to deconstruct and understand the complex pharmacology of natural products.

Q & A

Basic Research Questions

Q. What methodologies are employed to quantify 6',7'-dihydroxybergamottin in citrus products and biological matrices?

- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for DHB quantification. A C18 column (50 mm × 2.1 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B) achieves separation in 8 minutes . For biological samples, plasma and urine require protein precipitation and solid-phase extraction to isolate DHB, which is detected alongside bergaptol as a major metabolite .